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Compound of Interest

Compound Name: 1-Ethoxyoctane

Cat. No.: B11749035

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
ethoxyoctane, a diether compound. The information presented herein is essential for the
characterization and analysis of this molecule in research and development settings. This
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Chemical Structure and Properties

Property Value

IUPAC Name 1-Ethoxyoctane
Synonyms Ethyl octyl ether
Molecular Formula C10H220
Molecular Weight 158.28 g/mol
CAS Number 929-61-3

Spectroscopic Data

The following sections present the key spectroscopic data for 1-ethoxyoctane in a tabulated
format for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The 'H and 3C NMR data for 1-ethoxyoctane are
summarized below.

IH NMR (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
3.39 t 2H -O-CHz2-CHz-
3.38 q 2H -O-CHz2-CHs
1.54 p 2H -O-CH2-CHa2-
1.28 m 10H -(CHz2)5-CHs
1.18 t 3H -O-CHz2-CHs
0.88 t 3H -(CH2)7-CHs

13C NMR
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Chemical Shift (8) ppm Assighment
71.0 -O-CHz2- (octyl)
66.2 -O-CH2- (ethyl)
31.9 -CHa-

29.8 -CH2-

29.5 -CH2-

29.3 CHa-

26.3 -CH2-

22.7 -CH2-

15.2 -CHs (ethyl)
14.1 -CHs (octyl)

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
causes vibrations of the chemical bonds. The major IR absorption peaks for 1-ethoxyoctane
are listed below. Ethers are primarily characterized by a strong C-O stretching absorption.[1]

Wavenumber (cm~12) Intensity Assignment

2925 Strong C-H stretch (alkane)
2855 Strong C-H stretch (alkane)
1466 Medium C-H bend (alkane)
1118 Strong C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The mass spectrum of 1-ethoxyoctane shows a

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b11749035?utm_src=pdf-body
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/product/b11749035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11749035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

characteristic fragmentation pattern for ethers.[1] The major fragments observed are detailed in
the table below.[2]

miz Relative Intensity (%) Proposed Fragment
59 100 [CH3CH20CHz]*

31 55 [CHs0]*

41 45 [CsHs]*

56 40 [CaHs]*

29 35 [CH3CH2]*

43 30 [C3H7]*

84 25 [CeH12]*

158 <5 [M]* (Molecular lon)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (*H and **C)

e Sample Preparation:

o For 'H NMR, accurately weigh 5-25 mg of 1-ethoxyoctane. For 13C NMR, a higher
concentration of 20-50 mg is recommended.[3]

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a
clean, dry vial.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

o Filter the solution through a pipette with a small cotton or glass wool plug directly into a
clean 5 mm NMR tube to remove any particulate matter.[3]

o The final sample height in the NMR tube should be approximately 4-5 cm.
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e Instrument Setup and Data Acquisition:

o

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which improves the resolution of the
spectra. This can be done manually or automatically.

Tune and match the probe to the appropriate nucleus (*H or 13C).

Set the acquisition parameters, including the number of scans, spectral width, and
relaxation delay. For 133C NMR, a larger number of scans is typically required due to its
lower natural abundance.

Acquire the spectrum.

Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o

o

[e]

Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of
the clean, empty crystal should be run first.

Place a small drop of liquid 1-ethoxyoctane directly onto the ATR crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

o Data Acquisition:

o

o

Set the desired spectral range (e.g., 4000-400 cm~1) and resolution.

Acquire the IR spectrum.
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o Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the
measurement.

Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of 1-ethoxyoctane in a volatile organic solvent (e.g., hexane or
dichloromethane) at a concentration of approximately 1 mg/mL.

e Gas Chromatography (GC) - Mass Spectrometry (MS) Analysis:
o Inject a small volume (typically 1 pL) of the prepared sample into the GC-MS system.

o The sample is vaporized in the heated injector port and carried by an inert gas (e.qg.,
helium) onto the GC column.

o The components of the sample are separated based on their boiling points and
interactions with the stationary phase of the column.

o As 1-ethoxyoctane elutes from the GC column, it enters the ion source of the mass
spectrometer.

o In the ion source (typically using electron ionization - El), the molecules are bombarded
with high-energy electrons, causing them to ionize and fragment.

o The resulting ions are separated by the mass analyzer according to their mass-to-charge
ratio (m/z).

o The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
fragmentation pathway of 1-ethoxyoctane.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Proposed mass spectral fragmentation pathway for 1-ethoxyoctane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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and industry. Email: info@benchchem.com
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